molecular formula C22H30ClN7O5 B1603939 Puromycin monohydrochloride CAS No. 3506-23-8

Puromycin monohydrochloride

Numéro de catalogue: B1603939
Numéro CAS: 3506-23-8
Poids moléculaire: 508.0 g/mol
Clé InChI: MXJUOYXSYWPMAR-IHFNEQFUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Puromycin monohydrochloride is an aminonucleoside antibiotic derived from the bacterium Streptomyces alboniger. It is known for its ability to inhibit protein synthesis by causing premature chain termination during translation. This compound mimics the 3’ end of aminoacylated transfer ribonucleic acid (tRNA), allowing it to be incorporated into the growing polypeptide chain, leading to the release of incomplete polypeptides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Puromycin monohydrochloride can be synthesized through a multi-step process involving the coupling of a nucleoside with an amino acid. The key steps include:

Industrial Production Methods: Industrial production of this compound involves fermentation of Streptomyces alboniger followed by extraction and purification of the antibiotic. The fermentation process is optimized to maximize yield, and the compound is subsequently isolated using solvent extraction and crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Puromycin monohydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified derivatives of puromycin that retain or enhance its biological activity .

Applications De Recherche Scientifique

Selection Marker in Genetic Engineering

Puromycin is extensively used as a selection marker in mammalian and bacterial cells. Cells that express the puromycin N-acetyltransferase gene (Pac) can survive in the presence of puromycin, allowing researchers to select successfully transformed cells. This application is critical for:

  • Stable Cell Line Development : Creating cell lines that stably express transgenes.
  • Gene Function Studies : Facilitating the study of gene function through loss-of-function approaches .

Measurement of Protein Synthesis Rates

Puromycin serves as a valuable tool for measuring global protein synthesis rates. Various methodologies have been developed using puromycin, including:

  • Immunoblotting : Detection of puromycylated peptides using anti-puromycin antibodies.
  • Fluorescence Activated Cell Sorting (FACS) : Utilizing fluorophore-conjugated antibodies for detecting newly synthesized proteins.
  • SUnSET Method : A rapid method that provides a proxy for measuring translation rates by analyzing puromycylated proteins after a short pulse of puromycin .

Visualization of Translation Sites

Puromycin can be employed in immunofluorescence microscopy to visualize translating ribosomes and newly synthesized proteins within cells. This application has been particularly useful in studies involving:

  • Dendritic Cells : Monitoring protein synthesis during maturation and immune response.
  • Viral Infections : Understanding how viruses hijack cellular translation machinery by visualizing ribosome activity in infected cells .

Cancer Research

In studies examining brain tumor cells, puromycin has demonstrated antitumor activity by inhibiting protein synthesis essential for tumor growth. Researchers have observed that treatment with puromycin led to significant reductions in cell viability within two days, indicating its potential as a therapeutic agent against certain cancers .

Gene Expression Studies

Puromycin has been utilized to study transcriptional regulatory mechanisms during cell differentiation. By selectively inhibiting protein synthesis, researchers can dissect the roles of specific proteins in gene regulation and cellular responses .

Comparative Data Table

The following table summarizes various puromycin derivatives and their specific applications:

CompoundDescriptionApplications
5′ Fluorophore-dC-puromycinFluorescent labeling reagentImaging protein synthesis; C-terminal labeling of full-length proteins
5′ Biotin-dC-puromycinBiotinylated puromycinAffinity purification and proteomic analysis of newly synthesized proteins
O-propargyl-puromycin (OPP)Alkyne-substituted puromycinVisualization and affinity purification using click chemistry
Photocleavable N-blocked puromycinPhotocleavable group attachedImproved spatiotemporal resolution in labeling newly synthesized proteins
Enzyme labile N-blocked puromycinEnzyme-sensitive puromycinSelective labeling in engineered cells expressing specific enzymes

Mécanisme D'action

Puromycin monohydrochloride exerts its effects by mimicking the 3’ end of aminoacylated tRNA. It binds to the ribosomal acceptor site and is incorporated into the growing polypeptide chain. This incorporation leads to the premature release of the nascent polypeptide, effectively terminating protein synthesis. The compound targets the ribosomal peptidyl transferase center, which is responsible for catalyzing peptide bond formation .

Comparaison Avec Des Composés Similaires

Uniqueness of Puromycin Monohydrochloride: this compound is unique due to its ability to cause premature chain termination by mimicking the 3’ end of aminoacylated tRNA. This property allows it to be used as a powerful tool in molecular biology for studying protein synthesis and ribosome function .

Activité Biologique

Puromycin monohydrochloride is a potent aminonucleoside antibiotic derived from Streptomyces alboniger. It is widely recognized for its ability to inhibit protein synthesis, making it a valuable tool in molecular biology and cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and implications in clinical settings.

Puromycin acts as an analog of the 3'-end of aminoacyl-tRNA, leading to premature termination of polypeptide chains during translation. This mechanism occurs through the following steps:

  • Inhibition of Peptidyl Transfer : Puromycin binds to the A-site of the ribosome, where it mimics aminoacyl-tRNA and competes for binding, resulting in the release of nascent polypeptides prematurely .
  • Effect on Ribosomes : The binding of puromycin causes ribosomal disassembly and prevents the formation of stable ribosomal complexes, which is critical for protein synthesis .
  • Impact on Mitochondrial Protein Import : Puromycin also interferes with mitochondrial protein import by disrupting ATP-dependent processes within mitochondria .

In Vitro Studies

Puromycin has been extensively studied in various cell types, demonstrating significant cytotoxic effects:

  • Cell Death Mechanisms : In mouse macrophages and smooth muscle cells, puromycin induces apoptosis characterized by procaspase-3 cleavage and DNA fragmentation. The degree of cell death is concentration- and time-dependent .
  • Antitumor Activity : Research indicates that puromycin exhibits antitumor properties against brain tumor cells, effectively killing up to 99% of cells within two days .

Case Studies

  • Mouse Embryonic Fibroblasts (MEFs) : A study utilized puromycin to measure global translation rates via the SUnSET method. The results indicated that puromycylation levels correlated with ribosome activity, providing insights into translation dynamics under various conditions .
  • Dendritic Cells : In dendritic cells treated with puromycin, newly synthesized proteins were found sequestered in aggresome-like structures during maturation processes, highlighting puromycin's role in studying protein trafficking and degradation pathways .

Resistance Mechanisms

Resistance to puromycin can occur through genetic adaptations such as the expression of the pac gene, which encodes puromycin N-acetyltransferase. This enzyme modifies puromycin, preventing its incorporation into nascent peptides and thus conferring resistance to various cell types, including Saccharomyces cerevisiae .

Summary Table of Biological Activities

Activity Description References
Protein Synthesis InhibitionPremature termination of polypeptide chains
Induction of ApoptosisActivation of apoptotic pathways in various cell types
Antitumor EffectsEffective against brain tumor cells
Resistance MechanismsExpression of pac gene conferring resistance

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling puromycin monohydrochloride in laboratory settings?

Methodological Answer: this compound is a hazardous compound classified as a potential carcinogen. Key safety measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolving the compound to avoid inhalation .
  • Decontamination: Clean spills with 70% ethanol and dispose of waste via approved hazardous waste facilities .
  • Exposure Response: For skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, irrigate with saline and seek medical attention .
  • Storage: Store in a locked, dry environment at -20°C, away from light, to prevent degradation .

Q. How can researchers verify the purity of this compound prior to experimental use?

Methodological Answer: Purity validation is critical for reproducibility. Use the following analytical techniques:

Method Parameters Reference Standard
HPLC C18 column, mobile phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5), detection at 254 nmUSP-grade this compound
UV-Vis Spectroscopy Absorbance at 267 nm (ε = 10,400 M⁻¹cm⁻¹) to confirm concentration and detect contaminants
Mass Spectrometry (MS) ESI-MS in positive ion mode to confirm molecular weight (471.3 g/mol for C₂₂H₂₉N₇O₅·HCl)

Q. Which analytical techniques are suitable for quantifying this compound in cell culture media?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity (detection limit ~0.1 ng/mL) and specificity for low-concentration studies .
  • Fluorescence Polarization Immunoassay (FPIA): Use anti-puromycin antibodies for rapid quantification in high-throughput screens .
  • Critical Note: Calibrate instruments using freshly prepared standard curves to account for matrix effects in biological samples .

Advanced Research Questions

Q. How can discrepancies in cytotoxicity data between in vitro and in vivo models using this compound be resolved?

Methodological Answer:

  • Experimental Design Adjustments:
    • In vitro: Account for serum protein binding (e.g., fetal bovine serum reduces free puromycin availability) by adjusting effective doses .
    • In vivo: Use pharmacokinetic modeling to correlate administered doses with tissue-specific concentrations, considering metabolic clearance rates .
  • Data Normalization: Normalize cytotoxicity metrics (e.g., IC₅₀) to cellular uptake efficiency, measured via radiolabeled puromycin (³H-puromycin) .

Q. What factors are critical when designing dose-response studies for this compound in antibiotic resistance research?

Methodological Answer:

  • Dose Range: Start with 0.1–10 µg/mL for mammalian cells (lower for prokaryotic systems). Include a negative control (e.g., untreated cells) and a positive control (e.g., cycloheximide) .
  • Time-Course Analysis: Monitor protein synthesis inhibition at 24–72 hours using puromycin-specific antibodies in Western blots .
  • Statistical Models: Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values and assess synergism with other antibiotics via Chou-Talalay combination indices .

Q. How can synthesis of this compound be optimized to minimize impurities?

Methodological Answer:

  • Crystallization Control: Recrystallize crude puromycin from ethanol/water (7:3 v/v) at 4°C to remove adenosine analogs .
  • Ion-Exchange Chromatography: Use Dowex 50WX4 (H⁺ form) to isolate monohydrochloride salt from dihydrochloride byproducts .
  • Quality Metrics: Confirm chloride content via potentiometric titration (target: 6.8–7.2% w/w Cl⁻) and assess hygroscopicity by TGA .

Q. What statistical approaches address variability in this compound efficacy data across bacterial strains?

Methodological Answer:

  • Meta-Analysis Frameworks: Aggregate data from multiple studies using random-effects models to account for inter-lab variability .
  • Machine Learning: Train classifiers (e.g., random forests) on genomic data (e.g., rRNA methylation genes) to predict resistance patterns .
  • Robustness Testing: Apply Grubbs’ test to identify outliers in MIC (Minimum Inhibitory Concentration) datasets .

Avoided Questions (Per Guidelines)

  • Commercial/Industrial: "Where to buy this compound at scale?"
  • Overly Broad: "What is puromycin used for?"

Propriétés

Numéro CAS

3506-23-8

Formule moléculaire

C22H30ClN7O5

Poids moléculaire

508.0 g/mol

Nom IUPAC

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;hydrochloride

InChI

InChI=1S/C22H29N7O5.ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);1H/t14-,15+,16+,18+,22+;/m0./s1

Clé InChI

MXJUOYXSYWPMAR-IHFNEQFUSA-N

SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl

SMILES isomérique

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O.Cl

SMILES canonique

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl

Description physique

Puromycin dihydrochloride is a white powder. (NTP, 1992)

Solubilité

Soluble (NTP, 1992)

Origine du produit

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Puromycin monohydrochloride
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Fenthiaprop-ethyl
Puromycin monohydrochloride
Fenthiaprop-ethyl
Puromycin monohydrochloride
Fenthiaprop-ethyl
Puromycin monohydrochloride

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